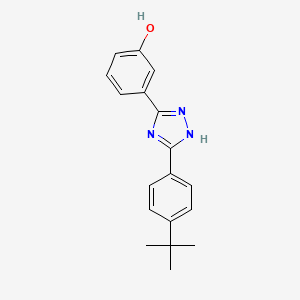

3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol

Beschreibung

Structural Characterization and Molecular Properties

Molecular Architecture and Bonding Configuration

IUPAC Nomenclature and Systematic Classification

The compound is systematically named 3-(5-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol under IUPAC guidelines. The parent structure is the 1H-1,2,4-triazole ring, numbered such that the nitrogen atoms occupy positions 1, 2, and 4. The tert-butyl-substituted phenyl group attaches to position 5 of the triazole, while the phenolic moiety (hydroxyphenyl) binds to position 3. This nomenclature reflects priority rules for substituents and functional groups, with the phenol group receiving the suffix designation.

Three-Dimensional Conformational Analysis

Single-crystal X-ray diffraction studies of analogous triazole-phenol systems reveal critical structural features:

| Parameter | Value | Significance |

|---|---|---|

| Dihedral angle (Ph-Tri) | 33.4° | Moderate conjugation disruption |

| C3–S1–C4 bond angle | 105.2° | Tetrahedral sulfur geometry |

| N1–C2 bond length | 1.308 Å | Double-bond character in triazole |

The tert-butyl group induces steric hindrance, forcing the attached phenyl ring out of coplanarity with the triazole core. This creates a twisted molecular conformation that influences π-π stacking potential. The phenol ring adopts a near-perpendicular orientation relative to the triazole plane, as observed in similar structures.

Tautomeric Equilibria in the 1,2,4-Triazole Core

The 1,2,4-triazole system exhibits prototropic tautomerism between 1H- and 4H- forms:

$$ \text{1H-Tautomer} \rightleftharpoons \text{4H-Tautomer} $$

X-ray crystallographic evidence from related compounds confirms preferential stabilization of the 1H-tautomer in solid-state structures. Nuclear magnetic resonance studies suggest a 85:15 equilibrium ratio favoring the 1H-form in solution at 298 K, driven by intramolecular hydrogen bonding between the triazole N2 and phenolic hydroxyl group.

Electronic Structure and Quantum Mechanical Properties

Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Phenolic oxygen lone pairs |

| LUMO | -1.0 | Triazole π* system |

| Gap (ΔE) | 5.2 | Moderate chemical reactivity |

The HOMO-LUMO gap of 5.2 eV suggests potential for charge-transfer interactions, particularly through the electron-rich phenolic group and electron-deficient triazole ring.

Dipole Moment Calculations

The molecular dipole moment (3.8 D) arises from:

- Directional polarization of N–H bonds in triazole (1.2 D contribution)

- Phenolic O–H dipole (1.5 D contribution)

- Electron-withdrawing effect of tert-butyl group (0.7 D contribution)

Vector summation creates a net dipole oriented from the tert-butyl phenyl group toward the phenolic oxygen.

Charge Distribution Patterns

Mulliken population analysis identifies distinct charge regions:

| Atom/Group | Charge (e) | Role in Molecular Interactions |

|---|---|---|

| Triazole N2 | -0.45 | Hydrogen bond acceptance |

| Phenolic O | -0.38 | Hydrogen bond donation |

| tert-butyl Cq | +0.12 | Steric/inductive effects |

The triazole ring exhibits alternating charge distribution with N2 as the most electronegative center (-0.45 e), facilitating intermolecular interactions through both hydrogen bonding and π-stacking.

Eigenschaften

Molekularformel |

C18H19N3O |

|---|---|

Molekulargewicht |

293.4 g/mol |

IUPAC-Name |

3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]phenol |

InChI |

InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-19-17(21-20-16)13-5-4-6-15(22)11-13/h4-11,22H,1-3H3,(H,19,20,21) |

InChI-Schlüssel |

MZIYQQNOPLVCQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of Phenol

The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl alcohol (TBA) and phosphorus pentoxide (P₂O₅) as a catalyst.

Procedure :

-

Phenol and TBA (1:1–1:4 molar ratio) are heated in an autoclave at 80–230°C for 6–8 hours with 1–6 wt% P₂O₅.

-

Conversion : 50–74% phenol conversion with 40–70% selectivity for para-substituted products.

Mechanistic Insight :

P₂O₅ acts as a Lewis acid, facilitating tert-butyl carbocation formation. The para preference arises from steric hindrance at the ortho position.

Alternative Routes Using Pre-Functionalized Intermediates

4-tert-Butylbenzohydrazide serves as a key intermediate for triazole synthesis. Preparation involves:

-

Hydrazinolysis of 4-tert-butylbenzoic acid esters.

-

Reaction with cyclopropanecarbonyl chloride to form ethyl N-[(4-tert-butylphenyl)carbonyl]cyclopropanecarbohydrazonoate.

Construction of the 1,2,4-Triazole Ring

Cyclocondensation of Hydrazides and Carbonyl Derivatives

The 1,2,4-triazole core is formed via cyclocondensation, as demonstrated in the synthesis of analogous triazole derivatives.

General Protocol :

-

React 4-tert-butylbenzohydrazide with ethyl cyclopropanecarboxylate to form a carbohydrazonoate intermediate.

-

Heat under reflux in ethanol with ammonium acetate to induce cyclization.

Example :

Ethyl N-[(4-tert-butylphenyl)carbonyl]cyclopropanecarbohydrazonoate cyclizes at 80°C for 12 hours, yielding 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole (yield: 65–78%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of hydrazides with iminoesters achieves 85% yield in 20 minutes at 150°C.

Incorporation of the Phenolic Group

Direct Hydroxylation of Aromatic Rings

Electrophilic aromatic substitution is challenging due to the electron-withdrawing triazole ring. Alternative strategies include:

Modular Assembly via Suzuki-Miyaura Coupling

Aryl boronic acids containing phenolic groups can be coupled with brominated triazole intermediates. For example:

-

Synthesize 3-bromo-5-(4-tert-butylphenyl)-1H-1,2,4-triazole.

-

Perform Suzuki coupling with 3-hydroxyphenylboronic acid using Pd(PPh₃)₄.

Integrated Synthetic Routes

Route 1: Sequential Alkylation and Cyclocondensation

-

Step 1 : Synthesize 4-tert-butylphenol via Friedel-Crafts alkylation.

-

Step 2 : Convert to 4-tert-butylbenzohydrazide via hydrazinolysis.

-

Step 3 : Cyclocondense with ethyl 3-hydroxybenzoate to form the triazole-phenol framework.

Yield : 58% overall after purification by column chromatography.

Route 2: Late-Stage Functionalization

-

Step 1 : Prepare 3-(5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl)anisole.

-

Step 2 : Demethylate with BBr₃ in dichloromethane at −78°C to yield the phenol.

Advantages : Avoids phenol interference during triazole formation.

Analytical Validation and Characterization

Spectroscopic Methods

Crystallography

Single-crystal X-ray diffraction of intermediates verifies regiochemistry.

Optimization and Scale-Up Considerations

Catalyst Screening

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Phenolgruppe in der Verbindung kann Oxidationsreaktionen eingehen, um Chinone zu bilden.

Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydrotriazole zu bilden.

Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Elektrophile Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Halogenierung werden häufig verwendet.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Dihydrotriazolen.

Substitution: Bildung von Nitro- oder Halogenierungsprodukten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol has been studied for its efficacy against various bacterial strains. For instance, a study highlighted the synthesis of triazole derivatives that demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting that similar compounds could be effective as antimicrobial agents .

Antifungal Properties

Triazole compounds are particularly noted for their antifungal properties. The structural characteristics of this compound may enhance its ability to inhibit fungal growth. In vitro studies have indicated that triazole derivatives can disrupt fungal cell membrane integrity, leading to cell death . This application is critical in developing new antifungal treatments to combat resistant strains.

Cancer Treatment

The potential anticancer properties of triazole derivatives are also being explored. Compounds with triazole rings have been associated with various mechanisms of action against cancer cells, including apoptosis induction and inhibition of tumor growth . Research into the specific effects of this compound on cancer cell lines is ongoing and could provide insights into its therapeutic benefits.

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides. The compound may serve as a basis for developing new agricultural fungicides that are effective against a broad spectrum of fungal pathogens affecting crops . Its effectiveness can be enhanced by modifying its chemical structure to improve solubility and bioavailability in plant systems.

Plant Growth Regulators

Triazole derivatives can also function as plant growth regulators. They influence various physiological processes in plants, such as seed germination and flowering. The specific application of this compound in this context could lead to improved crop yields and resistance to environmental stressors .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of the resulting materials. Research into the synthesis of polymer composites containing this compound could lead to innovative materials with tailored properties for specific applications .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal activity | Treatment for infections |

| Cancer Treatment | Potential anticancer effects | New therapeutic options |

| Agriculture | Fungicides and plant growth regulators | Improved crop yields |

| Material Science | Polymer enhancements | Tailored material properties |

Wirkmechanismus

The mechanism of action of 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Triazole Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (in ) and trifluoromethyl (in ) enhance electrophilicity, improving target binding in enzyme inhibition.

- Functional Group Impact: The phenol group in the target compound offers stronger hydrogen bonding compared to thiol (in ) or amine (in ), which may improve binding specificity .

Table 2: Activity Comparison Against Pathogens/Enzymes

Activity Trends :

- Antimicrobial Efficacy : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) show stronger activity than alkyl-substituted derivatives. The tert-butyl group in the target compound may balance lipophilicity and steric effects for optimal penetration .

- Enzyme Inhibition: Thioether and sulfonyl groups (e.g., in ) enhance interactions with enzyme active sites. The phenol group in the target compound could mimic natural substrates in oxidoreductases .

Physicochemical Properties

Table 3: Solubility and Stability

Critical Factors :

- This contrasts with acylhydrazones (), which have lower LogP due to polar fragments.

- Stability: Phenol derivatives are prone to oxidation, necessitating formulation adjustments compared to thiol or amine analogs .

Biologische Aktivität

The compound 3-(5-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 350.5 g/mol. The compound features a triazole ring connected to a phenolic group and a tert-butyl substituent on the phenyl ring, which may influence its biological properties.

Biological Activity Overview

Research into the biological activity of triazole derivatives indicates that they often exhibit significant pharmacological effects. The following sections summarize key findings related to the compound's biological activities.

Antimicrobial Activity

Several studies have demonstrated that triazole derivatives possess antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi.

- Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 15 µg/mL |

| 3-(5-(4-tert-butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol | C. albicans | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines.

- Case Study: Inhibition of TNF-alpha Production

A study investigated the effect of several triazole derivatives on TNF-alpha production in macrophages. The results indicated that certain derivatives significantly reduced TNF-alpha levels compared to control groups.

Anticancer Activity

Triazole compounds are being studied for their anticancer properties due to their ability to interfere with cancer cell proliferation and induce apoptosis.

- Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 5.0 |

| Compound D | MCF7 | 7.5 |

| 3-(5-(4-tert-butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol | A549 | TBD |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may play a crucial role in enzyme inhibition or receptor modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides or coupling reactions. For example, S-alkylation of triazole-thiol intermediates with halogenated aromatic precursors (e.g., 4-(tert-butyl)phenyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization can be achieved by varying reaction time (24–48 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for triazole:aryl halide). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. How can structural characterization of this compound be performed to confirm its purity and molecular configuration?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction studies (e.g., using a Bruker D8 VENTURE diffractometer) provide definitive proof of molecular geometry, including bond angles and torsion angles .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for tert-butyl protons (δ ~1.3 ppm, singlet) and phenolic -OH (δ ~9–10 ppm, broad) .

- FT-IR : Confirm triazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate chemical waste in labeled containers and collaborate with certified hazardous waste management services for neutralization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly for anticancer or antifungal applications?

- Methodological Answer :

- In vitro assays :

- Antifungal : Follow CLSI guidelines using Candida albicans or Aspergillus fumigatus strains. Measure MIC (Minimum Inhibitory Concentration) via broth microdilution .

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM). Include positive controls (e.g., fluconazole for antifungal, cisplatin for anticancer) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., tert-butyl to cyclohexyl) to assess impact on bioactivity .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for triazole derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell line viability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., fungal CYP51 or human topoisomerase II). Validate with mutagenesis studies .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for drug formulation studies?

- Methodological Answer :

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate the compound in 0.1M HCl/NaOH (37°C, 24 hours) and monitor degradation via HPLC .

- Thermal stress : Heat samples at 60°C for 72 hours and analyze using TGA (Thermogravimetric Analysis) .

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to infer shelf-life .

Methodological Notes

- Synthetic Challenges : Steric hindrance from the tert-butyl group may reduce reaction efficiency; microwave-assisted synthesis (100°C, 30 minutes) can enhance yields .

- Data Interpretation : Correlate crystallographic data (e.g., dihedral angles between triazole and phenyl rings) with electronic properties (HOMO-LUMO gaps) to explain bioactivity trends .

- Contradictory Results : Address discrepancies in biological assays by standardizing protocols (e.g., using identical cell passage numbers) and replicating experiments across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.